BenchChemオンラインストアへようこそ!

Cyclopropyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride

Physicochemical characterization Lipophilicity (LogP) Medicinal chemistry

Procure this specific hydrochloride salt (CAS 1396782-69-6) for SAR programs requiring the precise dual-substitution pattern: N1-cyclopropanecarbonyl amide and N4-trifluoroethyl. This disubstituted piperazine offers a predicted LogP of ~1.7–2.2 and a reduced pKa (~5.5–6.5), well-suited for fragment-based screening and medicinal chemistry core scaffold optimization. The HCl salt enhances aqueous solubility for downstream assays.

Molecular Formula C10H16ClF3N2O
Molecular Weight 272.7
CAS No. 1396782-69-6
Cat. No. B2408000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride
CAS1396782-69-6
Molecular FormulaC10H16ClF3N2O
Molecular Weight272.7
Structural Identifiers
SMILESC1CC1C(=O)N2CCN(CC2)CC(F)(F)F.Cl
InChIInChI=1S/C10H15F3N2O.ClH/c11-10(12,13)7-14-3-5-15(6-4-14)9(16)8-1-2-8;/h8H,1-7H2;1H
InChIKeyDOFRIGYGWLTKKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclopropyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride (CAS 1396782-69-6): Procurement-Relevant Physicochemical Profile


Cyclopropyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride (CAS 1396782-69-6) is a disubstituted piperazine derivative featuring a cyclopropanecarbonyl group at the N1-position and a 2,2,2-trifluoroethyl group at the N4-position . The free-base molecular formula is C10H15F3N2O (MW 236.24 g/mol), while the hydrochloride salt has a formula of C10H16ClF3N2O (MW 272.69 g/mol) [1]. This compound belongs to the class of N- acylated , N- alkylated piperazines used as pharmaceutical intermediates and research building blocks [2]. Publicly indexed primary research publications, patents, or authoritative database entries that provide quantitative biological or physicochemical data for this specific CAS number are absent at the time of writing; the evaluation below therefore draws on class-level inferences and data from the closest available structural analogs.

Why Structurally Similar Piperazine Analogs Cannot Substitute for Cyclopropyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride in Research Protocols


Piperazine derivatives that carry only a cyclopropanecarbonyl group (e.g., 1-(cyclopropylcarbonyl)piperazine, CAS 59878-57-8) or only a 2,2,2-trifluoroethyl group (e.g., 1-(2,2,2-trifluoroethyl)piperazine, CAS 13349-90-1) differ substantially from the target compound in lipophilicity, hydrogen-bond acceptor capacity, and predicted metabolic stability . The simultaneous presence of the electron‑withdrawing trifluoroethyl substituent on one piperazine nitrogen and the cyclopropanecarbonyl amide on the other is expected to lower the pKa of the second piperazine nitrogen (predicted ~5.5–6.5 vs. ~9.8 for unsubstituted piperazine) and alter solubility and membrane permeability profiles [1]. Generic replacement with a mono‑substituted analog would therefore change both the protonation state at physiological pH and the overall steric/electronic profile, potentially invalidating any structure–activity relationship (SAR) or synthetic route that relies on the precise dual‑substitution pattern .

Cyclopropyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride (1396782-69-6): Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Shift Driven by the 2,2,2-Trifluoroethyl Group Compared with the Mono-Cyclopropanecarbonyl Analog

The experimental LogP of the mono-trifluoroethyl piperazine (1-(2,2,2-trifluoroethyl)piperazine, CAS 13349-90-1) is reported as 1.0 [1]. The target compound adds a cyclopropanecarbonyl amide to the opposite nitrogen, which is expected to raise the LogP by approximately 0.7–1.2 units (class-level estimate based on the contribution of a cyclopropyl amide fragment), placing the predicted LogP of the free base in the range of ~1.7–2.2 [2]. In contrast, 1-(cyclopropylcarbonyl)piperazine (CAS 59878-57-8) lacks the trifluoroethyl group and is estimated to have a LogP near 0.5–0.8 . The higher lipophilicity of the target compound can translate to increased passive membrane permeability in cell-based assays.

Physicochemical characterization Lipophilicity (LogP) Medicinal chemistry

Piperazine pKa Depression by the Electron‑Withdrawing Trifluoroethyl Substituent vs. Unsubstituted Piperazine

Unsubstituted piperazine has a pKa of approximately 9.8 for the first protonation and 5.7 for the second [1]. The 2,2,2-trifluoroethyl group on N4 exerts a strong inductive electron‑withdrawing effect that reduces the pKa of the N1 nitrogen by approximately 2–3 log units, yielding a predicted pKa of ~5.5–6.5 for the second piperazine nitrogen in the target compound [2]. This shift means that at physiological pH (7.4), a substantially higher fraction of the target compound will exist in the neutral, membrane‑permeable form compared with the mono‑cyclopropanecarbonyl analog, which retains a pKa closer to 7.5–8.0 and remains predominantly protonated [3]. Quantitative prediction tools (e.g., MarvinSketch) consistently project this pKa depression for N-(2,2,2-trifluoroethyl)-substituted piperazines [2].

pKa modulation Protonation state Drug design

Solubility Profile of the Hydrochloride Salt Compared with the Mono-Cyclopropylcarbonyl Piperazine Hydrochloride

1-(Cyclopropylcarbonyl)piperazine hydrochloride (CAS 1021298-67-8, MW 190.67) is reported to be soluble in water . The target compound, as the hydrochloride salt, carries the same cyclopropanecarbonyl amide but adds the lipophilic 2,2,2-trifluoroethyl group on the opposite nitrogen, substantially increasing the molecular weight to 272.69 and adding three fluorine atoms [1]. While aqueous solubility of the target hydrochloride has not been experimentally reported in the public domain, the combination of the polar hydrochloride salt with the lipophilic trifluoroethyl motif is predicted to yield moderate aqueous solubility (~5–20 mg/mL) that is intermediate between the highly water‑soluble mono‑cyclopropyl analog and the poorly water‑soluble neutral free base [2]. This balanced solubility profile can be advantageous for in vitro assays requiring DMSO‑compatible yet aqueous‑stable stock solutions.

Aqueous solubility Salt form Formulation

Predicted Metabolic Stability Advantage from the Trifluoroethyl Group vs. Alkyl-Substituted Piperazine Analogs

The 2,2,2-trifluoroethyl substituent is a well‑validated medicinal chemistry motif for improving metabolic stability because the strong C–F bonds resist oxidative metabolism by cytochrome P450 enzymes . In model systems, substituting a CH3 or CH2CH3 group with CF3 or CH2CF3 on a piperazine ring has been shown to reduce intrinsic clearance in human liver microsomes (HLM) by 2‑ to 10‑fold [1]. While direct HLM data for CAS 1396782-69-6 are not publicly available, the presence of the trifluoroethyl group on the piperazine scaffold allows a class‑level inference that the target compound should exhibit superior metabolic stability compared with analogs bearing only alkyl substituents (e.g., 1-ethyl-4-(cyclopropanecarbonyl)piperazine), for which oxidative N‑dealkylation is a major clearance pathway [2].

Metabolic stability CYP450 resistance Fluorination

Differentiation from 1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]-4-(2,2,2-trifluoroethyl)piperazine (CAS 2741933-97-9) in Size and Steric Profile

The closest commercially available analog that retains both the trifluoroethylpiperazine and cyclopropanecarbonyl motifs is 1-[1-(4-fluorophenyl)cyclopropanecarbonyl]-4-(2,2,2-trifluoroethyl)piperazine (CAS 2741933-97-9), which adds a 4‑fluorophenyl substituent to the cyclopropyl ring [1]. This analog has a molecular weight of 330.32 g/mol and contains four fluorine atoms, whereas the target compound (free base MW 236.24) has three fluorine atoms and lacks the additional aryl ring [2]. The molecular weight difference of ~94 g/mol and the substantially larger molecular volume of the fluorophenyl analog translate into a predicted reduction in ligand efficiency (LE) if the compounds are used as tool molecules for target engagement studies. Conversely, the more compact target compound may offer advantages in fragment‑based or lead‑like compound library applications where lower molecular weight is a key selection criterion .

Steric bulk Molecular weight Ligand efficiency

Cyclopropyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride (1396782-69-6): Evidence-Supported Application Scenarios for Research and Procurement


Medicinal Chemistry Scaffold for Kinase or GPCR Inhibitor Lead Optimization

The combination of a cyclopropanecarbonyl amide and a trifluoroethyl-substituted piperazine provides a balanced lipophilic-hydrophilic profile (predicted LogP ~1.7–2.2) and reduced piperazine basicity (predicted pKa ~5.5–6.5) that is well suited as a core scaffold in kinase or GPCR inhibitor programs . The trifluoroethyl group offers documented metabolic stability advantages [1], while the compact cyclopropyl amide contributes conformational rigidity without excessive steric bulk. Procurement of this specific hydrochloride salt is warranted when an SAR program requires the precise dual-substitution pattern to establish a baseline for further analog generation.

Fragment-Based Drug Discovery (FBDD) Library Component

With a free-base molecular weight of 236.24 g/mol (272.69 g/mol as the HCl salt), the compound sits within the upper range of fragment-like chemical space (typically MW < 300) . Its lower molecular weight and reduced molecular complexity relative to fluorophenyl-containing analogs (e.g., CAS 2741933-97-9, MW 330.32) make it a viable entry for fragment-based screening libraries where minimal molecular size and synthetic tractability are prioritized [2]. The hydrochloride salt form also facilitates aqueous solubility screening in fragment-lead progression workflows.

Physicochemical Probe for piperazine pKa/Lipophilicity Studies

The dual-substitution pattern (electron‑withdrawing trifluoroethyl on N4 plus cyclopropanecarbonyl amide on N1) creates a model system for studying how fluorine substitution and amide acylation jointly modulate the physicochemical properties of the piperazine scaffold . The predicted pKa shift of ~2–3 log units relative to unsubstituted piperazine (pKa 9.8 → ~5.5–6.5) provides a measurable window for correlating protonation state with membrane permeability, protein binding, or cellular uptake in undergraduate and graduate medicinal chemistry laboratory courses [1].

Synthetic Intermediate for Trifluoroethyl-Piperazine-Containing Bioactive Molecules

Vendor listings indicate this compound is offered as a building block for the synthesis of complex organic molecules . The trifluoroethylpiperazine motif appears in patented inhibitors (e.g., DLK kinase inhibitor US10093664, Example 15, where a 4-(2,2,2-trifluoroethyl)piperazin-1-yl fragment confers a Kd of 18 nM against DLK) [2]. Procurement of CAS 1396782-69-6 as a key intermediate enables the construction of novel analogs in this chemotype space, leveraging the established synthetic routes for N‑acylation and N‑alkylation of piperazine derivatives.

Quote Request

Request a Quote for Cyclopropyl(4-(2,2,2-trifluoroethyl)piperazin-1-yl)methanone hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.